![molecular formula C23H21ClN4O3S2 B2821335 N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide CAS No. 1251692-11-1](/img/no-structure.png)

N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzodiazepine derivative, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific experimental data, it’s difficult to predict the exact properties of this compound .Scientific Research Applications

Pharmacological Properties and Chemical Synthesis

Synthesis and Biological Activities : A study focused on the synthesis and transformations of 4,5-dihydro-1,4-benzothiazepin-3(2H)-one derivatives, highlighting the process of cyclization and the production of various compounds with potential biological activities. This research underscores the chemical versatility and the potential pharmacological significance of compounds structurally related to the one (Szabo et al., 1986).

Antimicrobial and Antitumor Activities : Another significant area of research involves evaluating the antimicrobial and antitumor potential of novel compounds derived from similar chemical structures. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown anti-inflammatory activity, indicating a possible avenue for developing new therapeutic agents (Sunder & Maleraju, 2013).

Binding Characteristics and Metabolism

Peripheral Benzodiazepine Receptors : Research into binding characteristics of compounds like [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide has shed light on their potential as ligands for peripheral benzodiazepine receptors. These studies contribute to understanding the physiological relevance of peripheral benzodiazepine receptors and offer a foundation for developing drugs targeting these sites (Chaki et al., 1999).

Comparative Metabolism : The comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the biochemical processing of related compounds. Such studies are crucial for assessing the safety and environmental impact of these chemicals, potentially guiding the development of safer herbicide alternatives (Coleman et al., 2000).

Mechanism of Action

While the mechanism of action for this specific compound isn’t known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Future Directions

properties

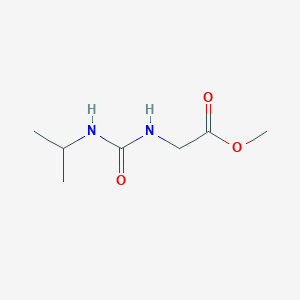

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide involves the reaction of 4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepine-2-thiol with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form the intermediate, which is then reacted with N-(2-aminoethyl)acetamide to yield the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepine-2-thiol", "3-chloro-4-methylbenzoyl chloride", "N-(2-aminoethyl)acetamide", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepine-2-thiol is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 3-chloro-4-methylbenzoyl chloride is added dropwise to the solution with stirring at a low temperature.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 4: The intermediate product is isolated by filtration and washed with a suitable solvent.", "Step 5: The intermediate product is dissolved in a suitable solvent and N-(2-aminoethyl)acetamide is added to the solution.", "Step 6: The reaction mixture is heated under reflux for several hours until completion.", "Step 7: The final product is isolated by filtration and washed with a suitable solvent." ] } | |

CAS RN |

1251692-11-1 |

Molecular Formula |

C23H21ClN4O3S2 |

Molecular Weight |

501.02 |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C23H21ClN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-10-8-13(2)9-11-15)23(31)27(20)12-17(29)25-18-14(3)6-5-7-16(18)24/h5-11H,4,12H2,1-3H3,(H,25,29) |

InChI Key |

FTKLWJQQGROZCI-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC=C3Cl)C)C4=CC=C(C=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

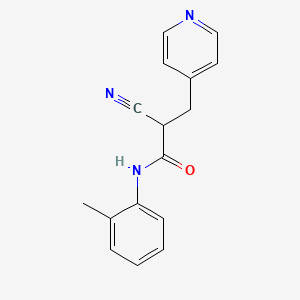

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)

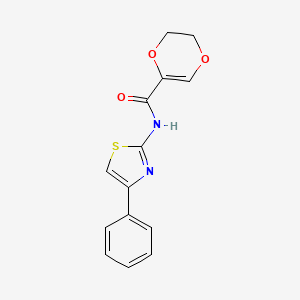

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)

![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)

![Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate](/img/structure/B2821267.png)

amino}propan-1-ol](/img/structure/B2821270.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821272.png)

![8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2821274.png)